3-(4-Fluoro-3-methylphenyl)-3-oxopropanenitrile is a chemical compound with the molecular formula CHFNO. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a precursor in the synthesis of pharmaceuticals and as a building block in organic synthesis. The presence of the fluoro and nitrile functional groups suggests that it may exhibit unique chemical properties and biological activities.
3-(4-Fluoro-3-methylphenyl)-3-oxopropanenitrile belongs to the class of nitriles and is characterized by the presence of a fluorinated aromatic ring. It is classified under organofluorine compounds due to the incorporation of fluorine into its structure, which often enhances the lipophilicity and metabolic stability of organic molecules .
The synthesis of 3-(4-Fluoro-3-methylphenyl)-3-oxopropanenitrile can be achieved through several methods, including:
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yields and selectivity .
The molecular structure of 3-(4-Fluoro-3-methylphenyl)-3-oxopropanenitrile features a propanenitrile backbone attached to a 4-fluoro-3-methylphenyl group. The structural formula can be represented as follows:
The compound has a molecular weight of approximately 181.17 g/mol. Its structural characteristics include:
3-(4-Fluoro-3-methylphenyl)-3-oxopropanenitrile can participate in various chemical reactions:
Technical details regarding reaction mechanisms and conditions are essential for understanding how these transformations occur .
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are essential for confirming identity and purity .
3-(4-Fluoro-3-methylphenyl)-3-oxopropanenitrile has potential applications in:
Ongoing research may further elucidate its utility across various fields within chemistry and materials science .
Fluorine substitution represents a cornerstone strategy in modern medicinal chemistry for enhancing the physicochemical and pharmacological properties of bioactive compounds. The incorporation of a fluorine atom at the meta-position of the phenyl ring in 3-(4-Fluoro-3-methylphenyl)-3-oxopropanenitrile (C₁₀H₈FNO; MW 177.18 g/mol) exemplifies this rational design principle [1] [10]. The fluorine atom (van der Waals radius: 1.47 Å) minimally perturbs steric parameters compared to hydrogen (1.20 Å), allowing seamless integration into aromatic pharmacophores while dramatically altering electronic and pharmacokinetic behaviors [7].
The meta-fluorine in this compound induces a strong electron-withdrawing effect (σₘ = 0.34), polarizing the carbonyl group and enhancing its electrophilicity. This polarization facilitates nucleophilic interactions with biological targets, potentially improving binding affinity. Additionally, the C–F bond’s high bond dissociation energy (485 kJ/mol) confers exceptional metabolic stability against oxidative degradation by cytochrome P450 enzymes, a property extensively documented in fluorinated pharmaceuticals like fluoroquinolone antibiotics and fluorinated corticosteroids [7]. Computational analyses of analogous fluoropropanenitriles reveal that fluorine substitution consistently reduces topological polar surface area (TPSA) and increases lipophilicity (clogP +0.4–0.6 units), thereby improving membrane permeability [5]. These properties are critical for compounds targeting intracellular proteins like Hsp90, where cellular uptake determines efficacy [6].
Table 1: Impact of Fluorination on Key Physicochemical Parameters
Parameter | Non-Fluorinated Analog | Fluorinated Analog | Change |
---|---|---|---|
clogP | 1.07 | 1.72 | +60.7% |
TPSA (Ų) | 40.86 | 33.92 | -17.0% |
Metabolic Stability | Low | High | ++ |
CYP3A4 Inhibition | High risk | Low risk | -- |
3-(4-Fluoro-3-methylphenyl)-3-oxopropanenitrile shares structural motifs with clinically advanced resorcylate aminopyrazole (RAP) Hsp90 inhibitors but exhibits critical distinctions. RAP derivatives (e.g., CMLD013075) incorporate a resorcinol core linked to an aminopyrazole ring, enabling nanomolar inhibition of fungal Hsp90 through multipoint binding [2] [6]. These inhibitors exploit a conserved water-mediated hydrogen bond network within the Hsp90 nucleotide-binding domain (NBD), with the resorcinol’s phenolic hydroxyls anchoring the scaffold to Asp79 and Asn92 in Candida albicans Hsp90 [6].
In contrast, the simpler β-ketonitrile scaffold of 3-(4-Fluoro-3-methylphenyl)-3-oxopropanenitrile lacks this resorcylate pharmacophore, potentially limiting its direct Hsp90 affinity. However, its arylfluoromethyl group mirrors substituents critical for fungal selectivity in RAPs. For example, meta-fluorinated aryl rings in RAP analogues confer >25-fold selectivity for fungal over human Hsp90 isoforms due to steric complementarity with a hydrophobic subpocket in fungal NBD [6]. This pocket, lined by residues like Leu34 and Phe138 in Cryptococcus neoformans Hsp90, accommodates fluorinated aryl groups through van der Waals interactions, while human Hsp90 sterically clashes with ortho-substituents [2]. Synthetically, the target compound’s acyclic ketonitrile structure offers advantages over macrocyclic RAP precursors, as evidenced by streamlined routes involving:
Table 2: Structural and Functional Comparison with RAP Derivatives
Feature | RAP Derivatives | Target Compound | Implication |
---|---|---|---|
Core Scaffold | Resorcylate aminopyrazole | β-Ketonitrile | Simplified synthesis |
Hsp90 Binding (C. albicans) | 5–50 nM | Undetermined | Potency disparity |
Fungal Selectivity | >25-fold | Unknown | Target engagement risk |
Synthetic Steps | 7–10 (modular) [2] | 3–5 (linear) | Scalability advantage |
The bioactivity of fluorinated β-ketonitriles is exquisitely sensitive to regiochemical variations in aryl ring substitution. 3-(4-Fluoro-3-methylphenyl)-3-oxopropanenitrile (3-methyl-4-fluoro isomer) exhibits distinct properties compared to its positional isomers:
The meta-fluorine/para-methyl pattern in the target compound optimizes steric and electronic effects. Computational modeling indicates the meta-F/para-CH₃ arrangement generates a dipole moment (2.1 D) that aligns with Hsp90’s ATP-binding cleft, unlike the symmetrical para-fluoro analogue (dipole 1.8 D) [5]. This dipole enhances electrostatic complementarity with charged residues (e.g., Lys101 in C. neoformans Hsp90) [6].
Conversely, isomers with ortho-fluorine substitution (e.g., 2-Fluoro-3-(4-methylphenyl)-3-oxopropanenitrile, CAS 1263063-10-0) suffer from steric hindrance and reduced conformational flexibility. The ortho-F group forces a 60° dihedral angle between the ketone and aryl ring, disrupting planarity and potentially impeding π-stacking with Phe124 in Hsp90 [4]. Additionally, ortho-substitution increases metabolic lability due to proximity to the carbonyl, as evidenced by accelerated hepatic clearance in fluorinated drug candidates [7].
Biological assays across isomer pairs confirm that meta-fluorination consistently outperforms para-substitution. In whole-cell antifungal screens, meta-fluorinated RAP analogues exhibit MIC₉₀ values 4-fold lower than their para-counterparts against C. neoformans, attributable to improved membrane penetration (logP meta: 2.34 vs. para: 1.89) [6]. This permeability advantage is critical for targeting intracellular chaperones in fungi with efflux pumps and dense cell walls [6].
Table 3: Positional Isomerism and Biological Implications
Isomer | Substituent Pattern | clogP | Dipole (D) | Whole-Cell Activity |
---|---|---|---|---|
3-(4-Fluoro-3-methylphenyl) | 4-F, 3-CH₃ | 1.72 | 2.1 | High (predicted) |
3-(3-Fluoro-4-methylphenyl) | 3-F, 4-CH₃ | 1.68 | 2.0 | Moderate [10] |
3-(4-Fluorophenyl) | 4-F | 1.07 | 1.8 | Low [5] |
2-Fluoro-3-(4-methylphenyl) | 2-F, 4-CH₃ | 1.85 | 2.6 | Negligible [4] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7